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molecular formula C9H10O4S B1296609 Methyl phenylsulfonylacetate CAS No. 34097-60-4

Methyl phenylsulfonylacetate

Cat. No. B1296609
M. Wt: 214.24 g/mol
InChI Key: NLEAIFBNKPYTGN-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

To a stirred solution of 5.0 g (0.023 mol) of benzenesulfonyl-acetic acid methyl ester in 10 mL of MeOH at RT, 3.50 g (0.070 mol, 3 eq) of hydrazine hydrate were added. After one hour, the solvent and the excess of hydrazine were removed under reduced pressure, yielding 4.90 g (quantitative) of benzenesulfonyl-acetic acid hydrazide as a colorless oil, MS: 232 (MNH4+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6].O.[NH2:16][NH2:17]>CO>[C:8]1([S:5]([CH2:4][C:3]([NH:16][NH2:17])=[O:2])(=[O:7])=[O:6])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CS(=O)(=O)C1=CC=CC=C1)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and the excess of hydrazine were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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